Calculated Lipophilicity (cLogP) Differentiates Target Compound from Methoxy and Dichlorophenyl Analogs
The unsubstituted phenylpiperazine moiety yields a predicted cLogP of approximately 1.8, compared to ~2.1 for the 2-methoxyphenyl analog (CAS 1351581-87-7) and ~3.2 for the 2,3-dichlorophenyl analog (CAS not fully specified in public data) . The lower lipophilicity of the target compound may enhance aqueous solubility and reduce non-specific protein binding while retaining blood-brain barrier permeability potential, a differentiated profile relative to more lipophilic congeners [1].
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ~1.8 (predicted) |
| Comparator Or Baseline | 2-Methoxyphenyl analog: cLogP ~2.1; 2,3-Dichlorophenyl analog: cLogP ~3.2 |
| Quantified Difference | ΔcLogP = 0.3–1.4 units lower for target compound |
| Conditions | In silico prediction using fragment-based or atom-based method; experimental logP not publicly reported for this specific compound |
Why This Matters
Lower lipophilicity directly influences aqueous solubility and oral absorption potential, making this compound a more suitable starting point for lead optimization programs targeting CNS indications where excessive lipophilicity increases attrition risk.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
